

N-Methyl-1-(thiazol-4-yl)methanamine CAS number and molecular formula

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Compound of Interest

Compound Name: *N-Methyl-1-(thiazol-4-yl)methanamine*

Cat. No.: B055838

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In-Depth Technical Guide: N-Methyl-1-(thiazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(thiazol-4-yl)methanamine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. Notably, this compound has been identified as a potential modulator of critical biological pathways, including the activation of Sirtuin 1 (SIRT1), which is implicated in cellular stress resistance, longevity, and neuroprotection. This document outlines detailed experimental protocols for its synthesis and relevant biological assays, presents quantitative data in a structured format, and includes graphical representations of key pathways and workflows to support further research and development.

Chemical Identity and Properties

N-Methyl-1-(thiazol-4-yl)methanamine is a small molecule featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms.

Property	Value	Reference
CAS Number	120739-94-8	[1]
Molecular Formula	C ₅ H ₈ N ₂ S	[1]
Molecular Weight	128.20 g/mol	[1]
IUPAC Name	N-methyl-1-(1,3-thiazol-4-yl)methanamine	[1]
Canonical SMILES	CNCC1=CSC=N1	[1]

Synthesis

The primary route for the synthesis of **N-Methyl-1-(thiazol-4-yl)methanamine** is through the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings. This involves the reaction of an α -haloketone or α -haloaldehyde with a thioamide. For the synthesis of the target compound, a common precursor is 4-(chloromethyl)thiazole or 4-(bromomethyl)thiazole, which is then reacted with methylamine.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a representative synthesis of **N-Methyl-1-(thiazol-4-yl)methanamine**.

Materials:

- 4-(chloromethyl)thiazole hydrochloride
- Methylamine (40% in water)
- Ethanol
- Diethyl ether
- Sodium hydroxide
- Anhydrous magnesium sulfate
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 4-(chloromethyl)thiazole hydrochloride (1.0 eq) in ethanol, add an excess of aqueous methylamine (e.g., 5.0 eq) at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
- To the remaining aqueous residue, add a saturated solution of sodium hydroxide until the pH is >10.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain **N-Methyl-1-(thiazol-4-yl)methanamine**.

Expected Yield: 65-72%[\[1\]](#)

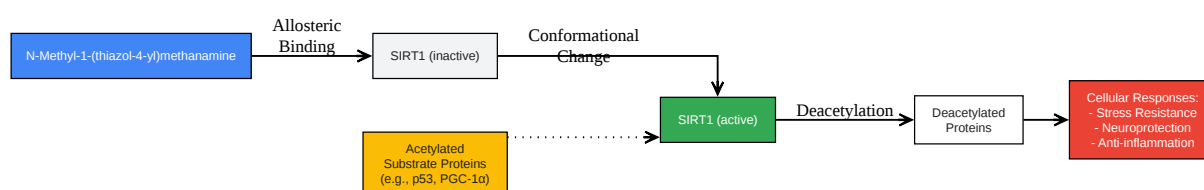
Characterization Data: While specific spectral data for **N-Methyl-1-(thiazol-4-yl)methanamine** is not readily available in the public domain, characterization would typically involve ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm the structure and purity.

Biological Activity

N-Methyl-1-(thiazol-4-yl)methanamine is a noted activator of Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in regulating cellular processes such as metabolism, DNA repair, and inflammation. Activation of SIRT1 is a promising therapeutic strategy for a range of age-related diseases, including neurodegenerative disorders and cardiovascular conditions.

Mechanism of Action: SIRT1 Activation

N-Methyl-1-(thiazol-4-yl)methanamine is believed to allosterically activate SIRT1, enhancing its deacetylase activity towards various substrates. This activation promotes cellular stress resistance and has been linked to neuroprotective and anti-inflammatory effects.



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SIRT1 Activation by **N-Methyl-1-(thiazol-4-yl)methanamine**

Neuroprotective Effects

The activation of SIRT1 by **N-Methyl-1-(thiazol-4-yl)methanamine** contributes to its neuroprotective properties. By deacetylating target proteins, activated SIRT1 can mitigate oxidative stress and reduce inflammation in neuronal cells, which are key pathological features of neurodegenerative diseases.

Quantitative Biological Data

Specific quantitative data, such as EC₅₀ values for SIRT1 activation or IC₅₀ values for other biological targets, for **N-Methyl-1-(thiazol-4-yl)methanamine** are not widely reported in publicly accessible literature. Further focused studies are required to establish a detailed quantitative profile of its biological activities.

Experimental Protocols: Biological Assays

In Vitro SIRT1 Activity Assay

This protocol provides a general framework for assessing the ability of **N-Methyl-1-(thiazol-4-yl)methanamine** to activate SIRT1 in an in vitro enzymatic assay.

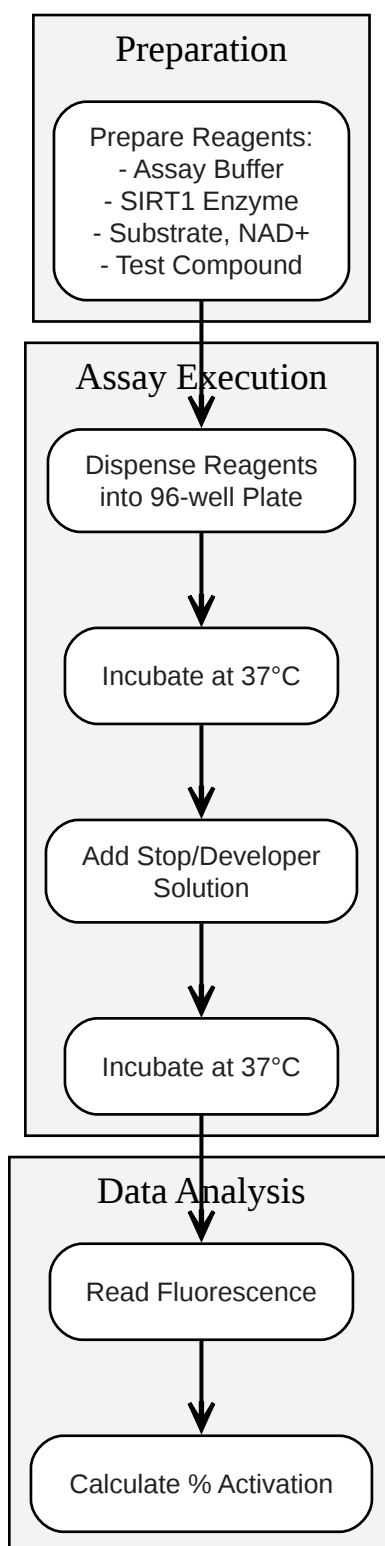
Materials:

- Recombinant human SIRT1 enzyme
- Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)
- NAD⁺ (SIRT1 co-factor)
- **N-Methyl-1-(thiazol-4-yl)methanamine** (test compound)
- SIRT1 activator control (e.g., Resveratrol)
- SIRT1 inhibitor control (e.g., Nicotinamide)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of **N-Methyl-1-(thiazol-4-yl)methanamine** in a suitable solvent (e.g., DMSO).
- In the wells of a 96-well plate, add the assay buffer.

- Add serial dilutions of the test compound to the respective wells. Include wells for no compound (basal activity), activator control, and inhibitor control.
- Add the SIRT1 enzyme to all wells except for the no-enzyme control.
- Add the fluorogenic SIRT1 substrate to all wells.
- Initiate the reaction by adding NAD^+ to all wells.
- Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
- Stop the reaction by adding a developer solution containing a SIRT1 inhibitor (e.g., Nicotinamide) and a protease to cleave the deacetylated substrate and release the fluorophore.
- Incubate for a further period (e.g., 30 minutes) at 37°C.
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- Calculate the percentage of SIRT1 activation relative to the basal activity.



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Workflow for In Vitro SIRT1 Activity Assay

Conclusion

N-Methyl-1-(thiazol-4-yl)methanamine presents a promising scaffold for the development of novel therapeutics, particularly those targeting SIRT1-mediated pathways. Its straightforward synthesis and potential for significant biological activity make it an attractive candidate for further investigation. This technical guide provides a foundational resource for researchers to explore the synthesis, characterization, and biological evaluation of this compound and its analogs. Future research should focus on obtaining detailed quantitative biological data and exploring its efficacy in in vivo models of disease.

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References

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